molecular formula C15H17ClN2O3S B2372603 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide CAS No. 879064-02-5

4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide

Cat. No. B2372603
CAS RN: 879064-02-5
M. Wt: 340.82
InChI Key: CAESTNLVTNXMPF-UHFFFAOYSA-N
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Description

“4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide” is a complex organic compound. It contains a benzamide moiety , which is a common feature in many biologically active compounds.


Molecular Structure Analysis

The compound contains a pyridine ring, a benzene ring, and a sulfonamide group. The pyridine ring is a basic aromatic ring with a nitrogen atom. The benzene ring is a six-membered ring consisting of carbon atoms with alternating single and double bonds. The sulfonamide group (-SO2NH2) is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .


Chemical Reactions Analysis

The compound, due to its functional groups, can undergo a variety of chemical reactions. For example, the pyridine ring can undergo electrophilic substitution reactions, while the sulfonamide group can participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, which includes the positions of the functional groups on the rings. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with various reagents .

Scientific Research Applications

DNA Binding and Anticancer Activity

Sulfonamide derivatives have been studied for their DNA binding, cleavage capabilities, and anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown significant interactions with DNA and demonstrated anticancer activity by promoting cell death mainly through apoptosis in human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes (González-Álvarez et al., 2013).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases, which are enzymes crucial for maintaining pH balance in tissues and organs, is another significant application. Sulfonamide-based compounds have been synthesized to explore their inhibitory effects on human carbonic anhydrases, showing effectiveness in inhibiting tumor-associated isoenzymes and offering a pathway for anticancer drug development (Żołnowska et al., 2018).

Antimicrobial Activity

Novel sulfonamide derivatives have also been synthesized and evaluated for their antibacterial activity. Certain compounds have shown promising activity against anaerobic Gram-positive bacteria strains, highlighting the potential for developing new antibacterial agents (Sławiński et al., 2013).

Enzyme Inhibitory and Selective Cytotoxic Agents

In the realm of HIV treatment, sulfonamide derivatives have been explored for their inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication process. Some derivatives have shown significant inhibitory activity and selectivity towards hypoxic cancer cells, offering insights into developing therapies for HIV and cancer (Brzozowski et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis in more detail, investigating its reactivity with various reagents, and testing its biological activity. If it shows promising biological activity, it could be developed into a drug .

properties

IUPAC Name

4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-3-9-21-14-10-12(6-7-13(14)16)22(19,20)18-15-11(2)5-4-8-17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAESTNLVTNXMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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